molecular formula C14H8Cl2N2O B2869418 7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 881041-66-3

7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B2869418
CAS RN: 881041-66-3
M. Wt: 291.13
InChI Key: JYDZRXGQFNDHRF-UHFFFAOYSA-N
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Description

“7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde” is a derivative of imidazopyridine, which is an important fused bicyclic 5–6 heterocycle . Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

The synthesis of imidazopyridine derivatives, including “this compound”, can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazopyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the imidazopyridine scaffold, which is a fused bicyclic 5–6 heterocycle . The specific details of the molecular structure would require more specific information or computational analysis.


Chemical Reactions Analysis

Imidazopyridines, including “this compound”, can undergo various chemical reactions. For instance, they can participate in condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Antimicrobial Applications : Compounds derived from imidazo[1,2-a]pyridine carbaldehydes have been synthesized through multi-step reactions, leading to the creation of oxopyrimidines and thiopyrimidines. These compounds were evaluated for their antibacterial and antifungal activities, highlighting the potential of imidazo[1,2-a]pyridine derivatives in antimicrobial research (Ladani et al., 2009).

  • Heterocyclic Chalcones and Oxopyrimidines : Another study focused on the synthesis of heterosubstituted chalcones and oxopyrimidines by reacting 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde with different aryl acetophenones. The antimicrobial activity of these compounds was tested, contributing to the field of medicinal chemistry (Joshi et al., 2012).

Chemical Synthesis and Applications

  • Novel Synthesis Methods : Research has introduced new synthesis methods for imidazo[1,2-a]pyridine derivatives, including water-mediated hydroamination and silver-catalyzed aminooxygenation. These methods offer efficient pathways for producing imidazo[1,2-a]pyridine-3-carbaldehydes and highlight the versatility of these compounds in synthetic chemistry (Mohan et al., 2013).

  • Catalytic Activity : Imidazo[1,2-a]pyridine derivatives have been evaluated for their catalytic activities, particularly in the oxidation of catechol to o-quinone. This study emphasizes the role of heterocyclic compounds in catalysis, demonstrating their potential in environmental and industrial applications (Saddik et al., 2012).

Fluorescent Molecular Rotors and Dyes

  • Fluorescent Molecular Rotors : A library of fluorescent molecular rotors based on 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde was synthesized, showcasing the potential of these compounds as viscosity sensors. Their optical properties were extensively studied, revealing applications in material science and sensor technology (Jadhav & Sekar, 2017).

Future Directions

Imidazopyridine derivatives, including “7-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde”, have shown promising results in various fields of medicinal chemistry . Future research could focus on exploring their potential applications in other areas, optimizing their synthesis methods, and investigating their mechanisms of action .

properties

IUPAC Name

7-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-10-3-1-9(2-4-10)14-12(8-19)18-6-5-11(16)7-13(18)17-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDZRXGQFNDHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=CC(=CC3=N2)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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